1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one
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Overview
Description
1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[321]octane-8-carbonyl}pyrrolidin-2-one is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often include the use of a rhodium (II) complex and a chiral Lewis acid binary system, which ensures high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Scientific Research Applications
1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic structures on biological systems.
Industry: It can be used in the production of materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and have similar biological activities.
2-Azabicyclo[3.2.1]octane: This compound is structurally similar and can undergo similar chemical reactions.
Uniqueness
1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[321]octane-8-carbonyl}pyrrolidin-2-one is unique due to its specific functional groups and the presence of the 4-chlorophenyl moiety
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-12-1-3-13(4-2-12)19-8-11(7-16(19)21)17(22)20-14-5-6-15(20)10-23-9-14/h1-4,11,14-15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFTZZOPUAEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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